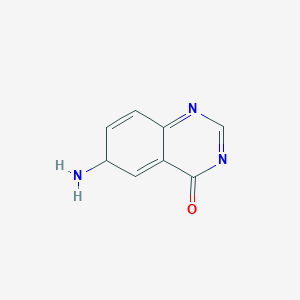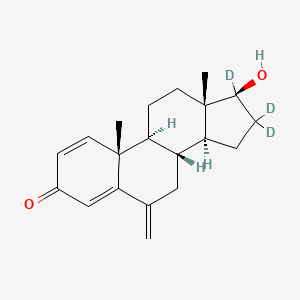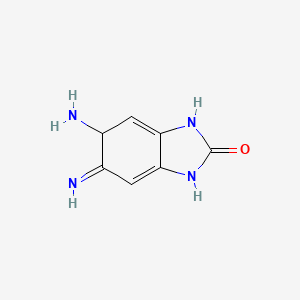
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Ketone Intermediate: The starting material, 3,4-dimethylbenzaldehyde, undergoes a condensation reaction with a suitable ketone precursor.
Addition of Pyrrolidine: The intermediate product is then reacted with pyrrolidine under controlled conditions to form the final compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or appetite suppressant.
Industry: Used in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylamino)pentan-1-one
Comparison
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrrolidine group. This structural uniqueness may result in different pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
2748485-15-4 |
|---|---|
Molekularformel |
C17H26ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |
InChI-Schlüssel |
XJYMZBBUHCGQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)C)C)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)

![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)






![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)

![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
